molecular formula C5H6O5 B1234287 5-Hydroxy-2,4-dioxopentanoic acid

5-Hydroxy-2,4-dioxopentanoic acid

Cat. No. B1234287
M. Wt: 146.1 g/mol
InChI Key: PHPQIPPBBQUFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2,4-dioxopentanoic acid is an oxo monocarboxylic acid that is acetylpyruvic acid in which one of the hydrogens of the methyl group is replaced by a hydroxy group. It is a hydroxy monocarboxylic acid, an oxo monocarboxylic acid and a beta-diketone. It derives from an acetylpyruvic acid. It is a conjugate acid of a 5-hydroxy-2,4-dioxopentanoate.

Scientific Research Applications

Photochemical Reactions

5-Hydroxy-2,4-dioxopentanoic acid is involved in photoaddition reactions, demonstrating its utility in synthetic photochemistry. For example, it participates in the formation of dihydropyrans, oxetanes, and hydroxy keto esters through photoaddition with various dienes, offering insights into reaction mechanisms and regioselectivity in such processes (Hatsui, Nojima, & Takeshita, 1990).

Chemical Synthesis and Structure Elucidation

This compound plays a role in the synthesis and structural study of various chemical entities. For instance, it is utilized in the synthesis of chiral dioxinones and their conversion to enantiomerically pure β-hydroxy-acid derivatives, contributing to our understanding of stereochemistry in organic synthesis (Noda & Seebach, 1987).

Crystallography and Hydrogen Bonding

In crystallography, the molecule's structural properties have been examined. Its near-planar configuration and interactions via hydrogen bonds, forming specific chains in the crystal, are notable (Hachuła et al., 2013).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 5-Hydroxy-2,4-dioxopentanoic acid have been investigated. For example, its role in the synthesis of HIV-protease inhibitors demonstrates its relevance in developing therapeutic agents (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Electrocatalysis

The compound is also significant in electrocatalysis. Its behavior in the electrochemical reduction process has been studied, providing insights into the reduction mechanisms and the impact of various substituents and pH levels (Mandić, Nigović, & Šimunić, 2004).

Coordination Chemistry

In coordination chemistry, the compound is used to study the structure of cobalt complexes. It aids in elucidating the crystal structures of Co(II) and Co(III) complexes with dioxo-alkanoic acid dialkylamide ligands, contributing to our understanding of coordination bonds and metal-ligand interactions (Wang et al., 2009).

properties

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

IUPAC Name

5-hydroxy-2,4-dioxopentanoic acid

InChI

InChI=1S/C5H6O5/c6-2-3(7)1-4(8)5(9)10/h6H,1-2H2,(H,9,10)

InChI Key

PHPQIPPBBQUFII-UHFFFAOYSA-N

SMILES

C(C(=O)CO)C(=O)C(=O)O

Canonical SMILES

C(C(=O)CO)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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